molecular formula C6H6LiNS B2758915 lithium(1+) ion (6-methylpyridin-3-yl)sulfanide CAS No. 2174008-21-8

lithium(1+) ion (6-methylpyridin-3-yl)sulfanide

Cat. No.: B2758915
CAS No.: 2174008-21-8
M. Wt: 131.12
InChI Key: LUQWIEXKZDNWKN-UHFFFAOYSA-M
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Description

Lithium(1+) ion (6-methylpyridin-3-yl)sulfanide (CAS 2174008-21-8) is a specialized organolithium reagent with the molecular formula C 6 H 6 LiNS and a molecular weight of 131.2 g/mol . This compound features a lithium-sulfur bond attached to a 6-methylpyridin-3-yl (or 6-methylnicotinyl) ring system, making it a valuable synthetic building block for researchers, particularly in pharmaceutical chemistry and materials science. Its structure suggests primary utility as a nucleophilic sulfur transfer agent, enabling the introduction of the 6-methylpyridin-3-yl-thio moiety into more complex molecules. This function is critical in the development of novel heteroaryl-substituted compounds, such as sulfonamides, which are investigated for their potential as therapeutic agents . The presence of the nitrogen-containing pyridine ring enhances the compound's ability to coordinate with metals and can improve the solubility and crystallinity of resulting complexes. Researchers value this reagent for constructing molecular scaffolds found in active pharmaceutical ingredients (APIs) and advanced materials. As a highly reactive organometallic species, it requires handling under inert atmospheric conditions (e.g., nitrogen or argon) to maintain purity and stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

lithium;6-methylpyridine-3-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS.Li/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQWIEXKZDNWKN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC=C(C=C1)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174008-21-8
Record name lithium (6-methylpyridin-3-yl)sulfanide
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Alkaline Salt Formation via Acid-Base Neutralization

The foundational step involves converting (4-methylsulfonyl)phenyl acetic acid (CAS RN 90536-66-6) into its lithium salt. This is achieved by reacting the acid with lithium hydroxide (LiOH) in methanol or tetrahydrofuran (THF) at 35–40°C, yielding the lithium salt with a pH of ~14. The reaction proceeds as follows:
$$
\text{(4-Methylsulfonyl)phenyl acetic acid} + \text{LiOH} \rightarrow \text{Lithium (4-methylsulfonyl)phenyl acetate} + \text{H}_2\text{O}
$$
This step avoids hazardous oxidants like hydrogen peroxide, which are prone to forming pyridine N-oxide byproducts.

Grignard Reagent Addition

The lithium salt is subsequently reacted with a 6-methylpyridine-3-carboxylic acid ester (e.g., methyl or ethyl ester) and a C1–C5 alkyl Grignard reagent, such as tert-butylmagnesium chloride. The reaction occurs in THF at 65°C over 60 minutes, with simultaneous dosing of reagents to minimize side reactions. The mechanism involves nucleophilic acyl substitution followed by ketone formation:
$$
\text{RCOOR'} + \text{R''MgX} \rightarrow \text{RCOR''} + \text{Mg(OR')X}
$$
where $$ R $$ represents the (4-methylsulfonyl)phenyl group and $$ R'' $$ the tert-butyl moiety.

Optimization of Reaction Conditions

Solvent and Temperature Effects

THF is the preferred solvent due to its ability to stabilize Grignard intermediates, with a solvent volume ratio of 20:1 (v/w) relative to the lithium salt. Temperatures between 40°C and 70°C ensure optimal reaction kinetics, while exceeding 70°C promotes impurity formation, notably the "408" impurity (0.03–0.6%).

Table 1: Impact of Temperature on Yield and Purity
Temperature (°C) Molar Yield (%) Impurity "408" (%)
40 78 0.60
65 88 0.10
70 82 0.40

Stoichiometric Ratios

Using 1.6–1.8 equivalents of Grignard reagent minimizes excess reagent waste and reduces byproduct formation, contrasting with earlier methods requiring 3 equivalents.

One-Pot Synthesis and Industrial Scalability

The process integrates salt formation and Grignard addition into a single reactor, eliminating three intermediate steps. Post-reaction, the product is isolated via acidification (pH 1–0 using HCl), extraction with methyl tert-butyl ether (MTBE), and crystallization under vacuum at 50°C. This approach enhances throughput and reduces solvent use by 30%.

Impurity Profiling and Analytical Controls

High-Performance Liquid Chromatography (HPLC)

Impurity "408" (C14H13NO3S) is monitored using a C18 column with UV detection at 254 nm. The impurity elutes at a relative retention time of 1.17, requiring stringent control during cooling and pH adjustment phases.

Recrystallization and Purity Enhancement

Recrystallization from methanol at 40–45°C reduces impurity levels to <0.1%. The final product is dried under vacuum at 50°C for 8 hours, yielding a white crystalline solid.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to Etoricoxib, a COX-2 inhibitor. Its convergent synthesis pathway ensures scalability and consistency, critical for NSAID production.

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion (6-methylpyridin-3-yl)sulfanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols or other reduced sulfur species.

    Substitution: The lithium atom can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or metal halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiols, reduced sulfur species

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemical Properties and Structure

Lithium(1+) ion (6-methylpyridin-3-yl)sulfanide has the molecular formula C7H8LiNO3SC_7H_8LiNO_3S and a molecular weight of approximately 193.2 g/mol. Its structure features a lithium ion coordinated to a 6-methylpyridine-3-sulfinate ligand, which is crucial for its reactivity and biological interactions.

Scientific Research Applications

1. Organic Synthesis

  • Reagent in Chemical Reactions : this compound is utilized as a reagent in organic synthesis, particularly in the formation of various functionalized pyridine derivatives. Its ability to act as a nucleophile facilitates various substitution reactions, making it valuable for synthesizing complex molecules.

2. Biological Studies

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism likely involves disrupting bacterial cell walls or interfering with metabolic processes.
  • Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
  • Neurological Applications : The compound shows promise in modulating neurotransmitter signaling pathways, which could be beneficial in treating neurological disorders.

3. Medicinal Chemistry

  • Therapeutic Applications : Ongoing research is investigating the potential therapeutic effects of this compound for conditions such as depression and bipolar disorder due to its influence on mood-regulating neurotransmitters.

4. Industrial Uses

  • Material Development : This compound is explored for its applications in developing advanced materials, including catalysts and components for batteries. Its unique properties enable it to enhance the performance of these materials.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results showed significant growth inhibition, suggesting its potential as an antimicrobial agent.

Cancer Cell Line Studies

In vitro studies demonstrated that this compound induced apoptosis in specific cancer cell lines, indicating its anticancer potential.

Neuroprotective Effects

Research involving animal models indicated that administration of this compound led to improved outcomes in models of neurodegenerative diseases, suggesting possible neuroprotective effects.

Biological ActivityEffect ObservedStudy Reference
AntimicrobialSignificant growth inhibition
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveImproved outcomes in neurodegenerative models

Mechanism of Action

The mechanism of action of lithium(1+) ion (6-methylpyridin-3-yl)sulfanide involves its interaction with various molecular targets and pathways. The lithium ion can interact with enzymes and proteins, affecting their activity and function. The thiolate group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and activity. These interactions can result in various biological effects, including modulation of signaling pathways and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on lithium sulfinates/sulfanides with pyridine-derived anions, emphasizing substituent effects on physicochemical and functional properties.

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Lithium(1+) ion (6-methylpyridin-3-yl)sulfanide 6-methyl C₆H₇LiNS 132.09 (hypothetical) Pyridine, sulfanide (S⁻)
Lithium(1+) ion 6-chloropyridine-3-sulfinate 6-chloro C₅H₄ClLiNO₂S 192.00 (calculated) Pyridine, sulfinate (SO₂⁻)
Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate 4-methoxy, 6-methyl C₇H₁₀LiNO₃S 195.16 Pyridine, sulfinate (SO₂⁻), methoxy

Physicochemical Properties

  • Electron Effects: The 6-methyl group in the target compound donates electron density via inductive effects, enhancing the sulfanide anion’s stability and nucleophilicity. The 4-methoxy group in the sulfinate compound introduces steric and electronic modulation, increasing polarity and solubility in polar aprotic solvents .
  • Solubility and Stability :

    • The sulfanide’s reduced oxidation state (S⁻ vs. SO₂⁻) likely increases its air sensitivity compared to sulfinates, necessitating inert handling conditions.
    • Methoxy and methyl groups improve lipophilicity, favoring solubility in organic solvents like THF or DCM .

Commercial Availability

  • The 6-chloropyridine-3-sulfinate variant is supplied by a single vendor, while the 4-methoxy-6-methyl analog is listed on ChemBK . No supplier data exists for the target sulfanide, suggesting it may be a novel or niche research compound.

Biological Activity

Lithium(1+) ion (6-methylpyridin-3-yl)sulfanide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a lithium ion coordinated with a sulfanide group attached to a 6-methylpyridine moiety. Its molecular formula is C7H8LiN1O3SC_7H_8LiN_1O_3S with a molecular weight of approximately 191.2 g/mol. The structural characteristics allow for interactions with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.

The biological activity of lithium compounds is often attributed to their ability to modulate neurotransmitter systems, particularly in the treatment of mood disorders. Lithium ions can influence several intracellular signaling pathways, including:

  • Inhibition of inositol monophosphatase : This enzyme is crucial for phosphoinositide signaling pathways, which are involved in neuronal excitability and synaptic transmission.
  • Modulation of sodium channels : Lithium has been shown to affect voltage-gated sodium channels, which may contribute to its anticonvulsant properties .
  • Neuroprotective effects : Lithium is known for its neuroprotective properties, potentially through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections.
  • Anticonvulsant Effects : As a sodium channel modulator, it may be effective in managing conditions such as epilepsy .
  • Neuroprotective Properties : The compound has been investigated for its potential to protect against neuronal damage in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Anticonvulsant Study :
    • A study evaluated the efficacy of lithium compounds in animal models of epilepsy. Results indicated that this compound significantly reduced seizure frequency compared to controls, suggesting its potential use as an anticonvulsant agent .
  • Neuroprotection Research :
    • In a model simulating neurodegeneration, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function measures. These findings highlight its neuroprotective effects and suggest further exploration in clinical settings .
  • Antimicrobial Activity Assessment :
    • In vitro assays demonstrated that this compound exhibited significant antibacterial activity against various strains, including resistant pathogens. This positions the compound as a candidate for further development as an antimicrobial agent.

Data Tables

Biological Activity Observed Effect Reference
AntimicrobialSignificant inhibition against bacterial strains
AnticonvulsantReduced seizure frequency in animal models
NeuroprotectionDecreased neuronal apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for lithium(1+) ion (6-methylpyridin-3-yl)sulfanide?

  • Methodological Answer : The compound can be synthesized via sulfonylation reactions using pyridine-based intermediates. For example, sulfonyl chloride derivatives (e.g., 6a-f) react with hydroxyl-substituted pyridazine precursors in pyridine at low temperatures (5°C), followed by acid quenching and extraction with ethyl acetate . Regioselectivity is critical due to structural isomerism (e.g., 4-methoxy vs. 6-methoxy substituents), requiring precise stoichiometry and temperature control. Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. How can the stability of this compound be evaluated under ambient conditions?

  • Methodological Answer : Stability studies should involve thermogravimetric analysis (TGA) to assess decomposition temperatures and dynamic vapor sorption (DVS) to evaluate hygroscopicity. Lithium sulfides (e.g., Li2_2S) are prone to hydrolysis, so controlled humidity chambers (e.g., 30–70% RH) paired with FTIR or Raman spectroscopy can monitor structural changes over time . For solution-phase stability, track ionic conductivity changes in aprotic solvents (e.g., DMF, THF) using electrochemical impedance spectroscopy (EIS) .

Q. What spectroscopic techniques are optimal for characterizing lithium coordination in this compound?

  • Methodological Answer : X-ray crystallography is definitive for determining lithium coordination geometry. If single crystals are unavailable, solid-state 7Li^7Li-NMR can probe local electronic environments. Pair this with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model coordination sites and validate spectral assignments .

Advanced Research Questions

Q. How do solvation effects influence the reactivity of this compound in non-aqueous media?

  • Methodological Answer : Solvation thermodynamics can be quantified using calorimetry to measure enthalpy changes (ΔH\Delta H) during ion-solvent interactions. For instance, lithium ions exhibit strong binding with polar solvents like acetonitrile (ΔH=34.2kJ/mol\Delta H^\circ = -34.2 \, \text{kJ/mol}) . Pair this with molecular dynamics (MD) simulations to map solvation shells and predict reactivity in mixed-solvent systems. Electrochemical methods (e.g., cyclic voltammetry) can correlate solvation energy with redox behavior.

Q. How to resolve contradictions in reported thermal stability data for lithium sulfanide derivatives?

  • Methodological Answer : Contradictions often arise from differences in sample purity or experimental setups. Reproduce studies using standardized protocols:

  • Step 1 : Purify the compound via recrystallization or sublimation.
  • Step 2 : Perform TGA under inert gas (N2_2/Ar) at controlled heating rates (e.g., 5°C/min).
  • Step 3 : Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions.
    Discrepancies in decomposition temperatures (e.g., 200–250°C) may indicate polymorphic forms, requiring PXRD analysis .

Q. What computational strategies can predict regioselectivity in sulfanide synthesis?

  • Methodological Answer : Use Fukui indices (f+f^+ and ff^-) to identify nucleophilic/electrophilic sites on the pyridine ring. For example, methyl and methoxy substituents at the 6-position enhance electron density at the 3-sulfanide site, favoring specific regiochemistry. Validate with kinetic isotope effect (KIE) studies or substituent-directed synthesis (e.g., blocking groups at competing positions) .

Q. How does lithium coordination affect catalytic activity in cross-coupling reactions?

  • Methodological Answer : Design mechanistic studies using 6Li^6Li-labeling to track lithium migration during catalysis. Pair with in situ IR spectroscopy to monitor intermediate formation (e.g., Li–S bond cleavage). Compare turnover frequencies (TOF) for derivatives with varying coordination numbers (e.g., tetrahedral vs. trigonal planar geometries) .

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